molecular formula C9H8N2OS B189171 3-Phenyl-2-thioxoimidazolidin-4-one CAS No. 2010-15-3

3-Phenyl-2-thioxoimidazolidin-4-one

Cat. No. B189171
CAS RN: 2010-15-3
M. Wt: 192.24 g/mol
InChI Key: ZZRIQDWDJVLELF-UHFFFAOYSA-N
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Description

3-Phenyl-2-thioxoimidazolidin-4-one belongs to the class of organic compounds known as phenylimidazolidines. These are polycyclic compounds containing an imidazoline substituted by a phenyl group . It’s a significant class of heterocyclic structures found in a number of biologically active natural products with diverse medical applications .


Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives is often based on isothiocyanates. A series of novel 2-thioxoimidazolidine glycosides were prepared via reaction of the key intermediate 2-(benzylsulfanyl)-5-[4-(3-hydroxypropoxy)-3-(methoxybenzylidene)]-3-phenyl-1H-imidazol-4-one with different sugar aldose or sugar hydrazones to give the corresponding glycosides .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-thioxoimidazolidin-4-one can be represented by the IUPAC name 5-methyl-3-phenyl-2-thioxo-4-imidazolidinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-2-thioxoimidazolidin-4-one include a molecular weight of 206.27 . The compound is a solid at room temperature .

Scientific Research Applications

  • Anticancer Properties : 3-Phenyl-2-thioxoimidazolidin-4-one derivatives have been identified as potential antitumor agents. Their binding interactions with the Estrogen Receptor and ADME properties were studied using molecular docking and computational techniques (Vanitha et al., 2021).

  • Anti-inflammatory Applications : These compounds have shown promising results as selective inhibitors of the COX-2 enzyme, exhibiting potential anti-inflammatory properties (Alturki et al., 2015).

  • Dehydrogenation Studies : The compound underwent thermal dehydrogenation under microwave and flash vacuum pyrolysis conditions, which was studied for its Z-isomer and E-isomer formation (Pepino et al., 2012).

  • Synthesis from S-Amino Acids : A method for transforming S-amino acids into 5-alkyl-3-phenyl-2-thioxoimidazolidin-4-one heterocycles using phenylisothiocyanate has been developed (Jangale et al., 2015).

  • Antimicrobial Activity : Novel compounds containing the 2-thioxothiazolidin-4-one structure were synthesized and exhibited notable antibacterial and antifungal activities (B'Bhatt & Sharma, 2017).

  • Glycosyl Hydrazone Derivatives : The compound has been used in the synthesis of novel 2-thioxoimidazolidine glycosides, with their structures confirmed by physical and spectral data (Khalifa et al., 2017).

  • Complex Formation with Transition Metals : Studies on 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its complexes with transition metals (CoII, NiII, and CuII) have been conducted, focusing on their electrochemical behavior (Beloglazkina et al., 2007).

  • Cytotoxic Activities : Novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones showed potent cytotoxic activities against various cancer cell lines, such as breast MCF-7, liver HepG2, and lung A549 (Khodair et al., 2021).

  • Enzyme Inhibitory Kinetics : These compounds have been synthesized and evaluated as α-glucosidase/α-amylase inhibitors, demonstrating significant enzyme inhibitory activity (Qamar et al., 2018).

  • Immunoproteasome Inhibitors : 2-Thioxoimidazolidin-4-one derivatives have been identified as novel noncovalent inhibitors of proteasome and immunoproteasome, with potential applications in treating hematological malignancies (Maccari et al., 2017).

Future Directions

The future directions in the research of 3-Phenyl-2-thioxoimidazolidin-4-one could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The attachment of carbohydrate residues to heterocycles is one area of interest .

properties

IUPAC Name

3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIQDWDJVLELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879730
Record name 4-Imidazolidinone, 3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-thioxoimidazolidin-4-one

CAS RN

2010-15-3
Record name Phenylthiohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylthiohydantoin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazolidinone, 3-phenyl-2-thioxo-
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Record name 3-phenyl-2-thioxoimidazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-2-thioxoimidazolidin-4-one
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Reactant of Route 5
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Citations

For This Compound
118
Citations
U Vanitha, R Elancheran, V Manikandan… - Journal of Molecular …, 2021 - Elsevier
… In this study, we synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives (5a-c) and characterized through FT-IR, 1 H NMR, 13 C NMR spectroscopic techniques. The crystal …
Number of citations: 47 www.sciencedirect.com
AJ Pepino, WJ Peláez, EL Moyano… - European Journal of …, 2012 - Wiley Online Library
… reaction on 5-benzyl-3-phenyl-2-thioxoimidazolidin-4-one (3) that also … -benzyl-3-phenyl-2-thioxoimidazolidin-4-one (3) to obtain phenylmethylene-3-phenyl-2-thioxoimidazolidin-4-one (…
AD Jangale, YB Wagh, YA Tayade… - Synthetic …, 2015 - Taylor & Francis
… A concise approach for the transformation of various S-amino acids into the 5-alkyl-3-phenyl-2-thioxoimidazolidin-4-one heterocycles using phenylisothiocyanate is described. …
Number of citations: 17 www.tandfonline.com
GH Elsayed, AM Fahim, AI Khodair - Journal of Molecular Structure, 2022 - Elsevier
In this elucidation, we synthesized different 2-thioxoimidazolidin-4-one derivatives through the condensation of N-methyl glycine (1) with various alkyl isothiocyanates 2 in refluxing …
Number of citations: 14 www.sciencedirect.com
A Hassan, M Sarg, A Bayoumi… - Journal of Advanced …, 2022 - aprh.journals.ekb.eg
… Method: 3-Phenyl-2-thioxoimidazolidin-4-one 1 has been utilized for synthesis of various fused pyrrolo[1,2-e]imidazole 4, 8a,b, 11, 14, 16, 18, 20, 21, 23, 25 analogues through different …
Number of citations: 7 aprh.journals.ekb.eg
R Singh, SK Dikshit - Polyhedron, 1993 - Elsevier
Reactions of [Cu(AsPh 3 ) 3 X] with the title ligands yield [Cu(AsPh 3 ) 2 (LH)X] These complexes have been characterized on the basis of analytical, IR, electronic (UV-vis), 1 H NMR, …
Number of citations: 17 www.sciencedirect.com
EK Beloglazkina, AG Majouga, AA Moiseeva… - Russian Chemical …, 2007 - Springer
The reaction of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one (LH) with salts MCl 2 · xH 2 O (M = Co, Ni, Cu; x = 2, 6) afforded the [M(L)Cl] n complexes of Ni II , Co II , and …
Number of citations: 10 link.springer.com
GG Muccioli, N Fazio, GKE Scriba… - Journal of medicinal …, 2006 - ACS Publications
… 3-Phenyl-2-thioxoimidazolidin-4-one (73). Analytical data are in accordance with those … Simple and Efficient Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Derivatives …
Number of citations: 145 pubs.acs.org
RM Shaker, HA Abd El-Naby, EK Ahmed… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
A simple, facile, and convenient practical method for the one-pot synthesis of pharmaceutically interesting 5,5`-(1,4-phenylenebis-(methanylylidene))bis-thiohydantoins via a three-…
Number of citations: 2 www.tandfonline.com
A Helali, M Sarg, A Bayoumi… - Journal of Advanced …, 2023 - journals.ekb.eg
… Method: 3-Phenyl-2thioxoimidazolidin-4-one 1 has been used for the synthesis of various fused phenylimidazo[1,2-f]pyrimidine 4, phenylimidazo[2,1-b]quinazoline 6, phenylimidazo[1,2-…
Number of citations: 6 journals.ekb.eg

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